5-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-diamine
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Overview
Description
5-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-diamine is a synthetic organic compound known for its significant role in medicinal chemistry. It is a derivative of pyrimidine and contains a trimethoxyphenyl group, which contributes to its unique chemical properties. This compound is primarily recognized for its antibacterial activity and is used in various pharmaceutical applications .
Preparation Methods
The synthesis of 5-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-diamine involves several steps. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with β-methoxypropionitrile in the presence of sodium methoxide and methanol. The mixture is refluxed, followed by the addition of acrylonitrile and aniline. The reaction is then heated and stirred, resulting in the formation of the desired compound .
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
5-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It is primarily known for its antibacterial properties and is used in the treatment of bacterial infections.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The primary mechanism of action of 5-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-diamine involves the inhibition of dihydrofolate reductase. This enzyme is essential for the synthesis of tetrahydrofolate, a precursor for nucleic acid synthesis. By inhibiting this enzyme, the compound prevents the formation of nucleic acids, thereby inhibiting bacterial growth and proliferation .
Comparison with Similar Compounds
5-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-diamine is often compared with other similar compounds, such as:
Trimethoprim: A well-known antibacterial agent with a similar structure and mechanism of action.
Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.
Pyrimethamine: Used in the treatment of parasitic infections and also inhibits dihydrofolate reductase.
The uniqueness of this compound lies in its specific trimethoxyphenyl group, which enhances its binding affinity and specificity towards dihydrofolate reductase, making it a potent antibacterial agent .
Properties
CAS No. |
7331-22-8 |
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Molecular Formula |
C13H16N4O3 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4O3/c1-18-9-4-7(5-10(19-2)11(9)20-3)8-6-16-13(15)17-12(8)14/h4-6H,1-3H3,(H4,14,15,16,17) |
InChI Key |
YLBXYLPMWRIPJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(N=C2N)N |
Origin of Product |
United States |
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